Phenyl naphthalene-1-carboxylate
Description
Phenyl naphthalene-1-carboxylate is an ester derivative of naphthalene-1-carboxylic acid, where the carboxyl group is substituted with a phenyl group. This compound serves as a structural scaffold for diverse derivatives, with modifications primarily occurring at the phenyl or naphthalene moieties. Below, we systematically compare this compound with its structural analogs, focusing on substituent effects, molecular properties, and functional attributes.
Properties
CAS No. |
36773-67-8 |
|---|---|
Molecular Formula |
C17H12O2 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
phenyl naphthalene-1-carboxylate |
InChI |
InChI=1S/C17H12O2/c18-17(19-14-9-2-1-3-10-14)16-12-6-8-13-7-4-5-11-15(13)16/h1-12H |
InChI Key |
IGJYWORNVRWOKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenyl naphthalene-1-carboxylate typically involves esterification reactions. One common method is the reaction of naphthalene-1-carboxylic acid with phenol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions: Phenyl naphthalene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,4-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or naphthalene rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products:
Oxidation: Naphthalene-1,4-dicarboxylic acid.
Reduction: Phenyl naphthalene-1-carbinol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Phenyl naphthalene-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of phenyl naphthalene-1-carboxylate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The aromatic rings allow for π-π interactions with other aromatic compounds, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Diversity and Structural Features
Key analogs of phenyl naphthalene-1-carboxylate include derivatives with halogen, hydroxyl, heterocyclic, and alkyl substituents. These modifications significantly influence reactivity, solubility, and biological interactions.
Table 1: Structural and Molecular Properties of Selected Analogs
*Calculated based on IUPAC name.
Physicochemical Properties
- Lipophilicity (logP): The quinoxaline derivative (logP = 6.015) exhibits higher lipophilicity than the ethyl-substituted analog (logP = 4.922) , suggesting enhanced membrane permeability for drug delivery applications. Hydroxyl groups in the 4-hydroxyphenyl derivative likely reduce logP by increasing hydrophilicity, though exact values are unreported.
- Solubility and Stability: Halogenated derivatives (e.g., bromo , chloro ) may exhibit improved stability due to electron-withdrawing effects but reduced aqueous solubility.
Biological Activity
Phenyl naphthalene-1-carboxylate is an aromatic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial and anticancer activities, as well as its potential applications in drug development.
Chemical Structure and Properties
This compound consists of a naphthalene ring with a phenyl group and a carboxylate functional group at the 1-position. Its structural characteristics contribute to its stability and reactivity, making it a valuable compound in medicinal chemistry.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Some studies have shown effectiveness against various bacterial and fungal strains:
- Bacterial Strains : Certain derivatives demonstrated higher activity against Mycobacterium avium subsp. paratuberculosis compared to standard antibiotics such as rifampicin and ciprofloxacin .
- Fungal Strains : The compound has also shown effectiveness against common fungal pathogens, supporting its potential use in treating infections caused by these organisms.
Anticancer Activity
This compound has been investigated for its anticancer properties. Some derivatives have shown promising results in inhibiting cancer cell proliferation:
- Mechanism of Action : The compounds may interfere with cellular processes, leading to apoptosis in cancer cells. This mechanism is similar to that observed with other naphthalene derivatives known for their anticancer effects .
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Antimycobacterial Activity : A study evaluated the activity of ring-substituted naphthalene-1-carboxanilides, including this compound, against M. avium. The results indicated that these compounds could inhibit mycobacterial respiration, suggesting a potential therapeutic application .
- Photosynthetic Electron Transport Inhibition : Another investigation assessed the inhibition of photosynthetic electron transport in isolated spinach chloroplasts by phenyl naphthalene derivatives. The study found that certain compounds could significantly inhibit this process, indicating their potential environmental impact and relevance in ecological studies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound derivatives:
| Compound | Lipophilicity (log P) | Antimycobacterial Activity (IC50) |
|---|---|---|
| N-[4-(trifluoromethyl)-phenyl] | 4.62 | 59 μmol/L |
| N-(4-methoxyphenyl) | 2.45 | Not specified |
| This compound | Moderate | Variable |
The table above summarizes key findings related to lipophilicity and biological activity, emphasizing the importance of chemical modifications in enhancing therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
